2-Nitrobiphenyl-2',3',4',5',6'-d5

Vue d'ensemble

Description

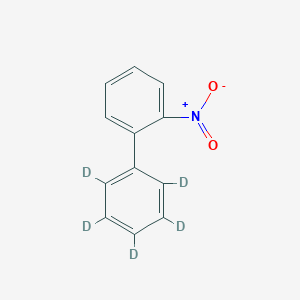

2-Nitrobiphenyl-2',3',4',5',6'-d5 is a deuterated analog of 2-nitrobiphenyl, where five hydrogen atoms on the biphenyl ring (positions 2',3',4',5',6') are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Méthodes De Préparation

The synthesis of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common synthetic route starts with the deuteration of benzene to produce deuterated benzene (C6D6). This is followed by nitration to introduce the nitro group, resulting in 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Applications De Recherche Scientifique

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research, including:

Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound is used in metabolic studies to trace the pathways of nitroaromatic compounds in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitroaromatic drugs.

Industry: The compound is used in the development of new materials and chemicals, particularly in the field of stable isotope labeling

Mécanisme D'action

The mechanism of action of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Features

Deuterated and halogen-substituted biphenyls share a common biphenyl backbone but differ in substituents and isotopic labeling. Key examples include:

| Compound Name | Molecular Formula | Substituents | Deuterium Positions | Molecular Weight |

|---|---|---|---|---|

| 2-Nitrobiphenyl-2',3',4',5',6'-d5 | C₁₂H₅D₅NO₂ | -NO₂ (position 2) | 2',3',4',5',6' | ~252.3 (calc.) |

| 4-Chlorobiphenyl-2',3',4',5',6'-d5 | C₁₂H₅D₅Cl | -Cl (position 4) | 2',3',4',5',6' | ~222.7 (calc.) |

| 3',4',5'-Trifluoro-2-Nitrobiphenyl | C₁₂H₇F₃NO₂ | -NO₂ (position 2), -F (3',4',5') | None | 253.18 |

| Butyrophenone-2',3',4',5',6'-d5 | C₁₀H₇D₅O | -COC₃H₇ (position 1) | 2',3',4',5',6' | 153.23 |

| 2,3,4,5,6-Pentachlorobiphenyl-d5 | C₁₂D₅Cl₅ | -Cl (positions 2,3,4,5,6) | 2',3',4',5',6' | 331.46 |

Key Observations :

- Deuterated biphenyls (e.g., 2-Nitrobiphenyl-d5) are tailored for isotopic tracing, whereas halogenated analogs (e.g., 3',4',5'-Trifluoro-2-Nitrobiphenyl) prioritize electronic modulation for drug design .

- The position of substituents (e.g., nitro group at position 2 vs. chlorine at position 4) significantly influences reactivity and applications .

Physicochemical Properties

Comparative data highlight the impact of substituents and deuterium:

| Compound Name | LogP | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Butyrophenone-2',3',4',5',6'-d5 | 2.67 | 228.5 | N/A | 1.0 |

| 3',4',5'-Trifluoro-2-Nitrobiphenyl | ~3.1* | N/A | N/A | N/A |

| 2,3,4,5,6-Pentachlorobiphenyl-d5 | ~6.2* | N/A | N/A | N/A |

*Estimated based on halogen substituent contributions.

Key Trends :

- Deuterium minimally affects LogP and boiling points compared to halogen substituents, which increase hydrophobicity (higher LogP) .

- Chlorinated biphenyls (e.g., Pentachlorobiphenyl-d5) exhibit higher molecular weights and environmental persistence .

Analytical Chemistry

- Deuterated Standards : 2-Nitrobiphenyl-d5 and analogs are critical for quantifying trace pollutants (e.g., polychlorinated biphenyls) via isotope dilution MS .

- Fluorinated Analogs : 3',4',5'-Trifluoro-2-Nitrobiphenyl serves as a precursor in synthesizing bioactive molecules with enhanced metabolic stability .

Drug Development

- Nitro and halogen groups in biphenyls are leveraged for their electron-withdrawing effects, influencing receptor binding in drug candidates .

Activité Biologique

2-Nitrobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of nitrobiphenyl, a compound that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its unique isotopic labeling allows for precise tracking in biological systems, making it a valuable tool for studying biological activity and mechanisms of action.

- Molecular Formula : C₁₂H₄D₅NO₂

- Molecular Weight : 204.24 g/mol

- CAS Number : 64420-97-9

Synthesis

The synthesis of this compound can be achieved through various methods, including the Ullmann reaction, which involves the coupling of nitrobenzene derivatives with aryl halides in the presence of copper catalysts. The reaction conditions typically include heating under nitrogen protection to ensure purity and yield.

The biological activity of this compound primarily relates to its interactions with biological macromolecules. As a nitroaromatic compound, it has been studied for its potential mutagenic and carcinogenic properties.

- Mutagenicity : Studies have indicated that nitrobiphenyl compounds can induce mutations in bacterial and mammalian cells. The nitro group can undergo reduction to form reactive intermediates, which may interact with DNA, leading to strand breaks or adduct formation.

- Toxicity Profiles : In vivo studies have shown that exposure to nitrobiphenyl compounds can lead to various toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and vary based on the route of exposure (oral, dermal, or inhalation).

Case Studies

- In Vitro Studies : A study conducted on human liver cell lines demonstrated that this compound induces oxidative stress, leading to apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), which activated apoptotic pathways.

- Animal Models : Research involving rats exposed to nitrobiphenyl compounds showed significant liver damage and alterations in liver enzyme levels. Histopathological examinations revealed necrosis and inflammation, indicating a clear link between exposure and hepatic toxicity.

Data Tables

Toxicological Profile

The toxicological profile of this compound suggests significant health risks associated with exposure:

- Acute Toxicity : Symptoms may include headaches, dizziness, and gastrointestinal disturbances.

- Chronic Exposure Risks : Long-term exposure has been linked to increased cancer risk due to its mutagenic properties.

Environmental Impact

Due to its potential toxicity, this compound is also a concern in environmental studies. Its persistence in soil and water systems raises questions about bioaccumulation and ecological effects.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-Nitrobiphenyl-2',3',4',5',6'-d5 with high isotopic purity?

Synthesis typically involves catalytic deuteration of the parent compound (2-Nitrobiphenyl) using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., palladium or platinum). Isotopic exchange reactions under controlled pH and temperature are critical to achieving >98% deuterium incorporation at the specified positions. Post-synthesis purification via preparative HPLC or column chromatography ensures removal of unlabelled byproducts. Analytical validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm isotopic purity .

Q. How is this compound characterized in terms of structural and isotopic integrity?

Key characterization methods include:

- High-resolution mass spectrometry (HRMS): To verify molecular weight (e.g., expected m/z shifts due to deuterium substitution) and isotopic abundance.

- ²H-NMR spectroscopy: To confirm deuterium placement at the 2',3',4',5',6' positions and rule out scrambling.

- Fourier-transform infrared spectroscopy (FTIR): To identify functional groups (e.g., nitro group stretching frequencies) and ensure no structural degradation during synthesis .

Q. What are the primary applications of this compound in analytical chemistry?

This compound serves as an internal standard in:

- Environmental analysis: Quantifying trace levels of nitrated biphenyls in soil/water via GC-MS, leveraging its deuterated structure to distinguish it from non-labelled analogs in complex matrices.

- Metabolomics: Tracking metabolic pathways in in vitro studies, where deuterium labelling minimizes interference from endogenous compounds .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction pathways involving this compound?

Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:

- In photodegradation studies , deuterated compounds exhibit slower degradation rates under UV light, enabling precise tracking of intermediates.

- In catalytic reduction , KIEs can shift product ratios (e.g., favoring nitro-group reduction over ring hydrogenation). Researchers must account for these effects in kinetic models .

Q. What strategies resolve spectral overlaps in ²H-NMR when analyzing this compound in complex mixtures?

Advanced techniques include:

- 2D heteronuclear correlation spectroscopy (HSQC): To correlate deuterium signals with adjacent ¹³C nuclei, enhancing resolution.

- Isotopic dilution assays: Spiking samples with non-deuterated analogs to differentiate overlapping peaks.

- Dynamic nuclear polarization (DNP): Amplifying signal-to-noise ratios in low-concentration samples .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies recommend:

- Storage temperature: -20°C in amber vials to prevent photodegradation of the nitro group.

- Solvent compatibility: Dissolution in deuterated chloroform (CDCl₃) minimizes proton exchange.

- Shelf life: ≤12 months with periodic MS validation to detect isotopic exchange or decomposition .

Q. What are the challenges in using this compound for in vivo metabolic tracing?

Key challenges include:

- Isotopic dilution: Endogenous hydrogen sources may replace deuterium, reducing signal specificity.

- Toxicity considerations: Nitro groups can generate reactive intermediates (e.g., nitroso derivatives), requiring dose optimization.

- Analytical sensitivity: Ultra-high-performance LC-MS/MS is necessary to detect low-abundance deuterated metabolites .

Q. How can this compound improve detection limits in environmental forensics?

Its use as a surrogate standard enhances:

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617870 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64420-97-9 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.